molecular formula C3H8N2 B8093310 (1R,2R)-Cyclopropane-1,2-diamine

(1R,2R)-Cyclopropane-1,2-diamine

Cat. No.: B8093310
M. Wt: 72.11 g/mol
InChI Key: DQSBSLFFVASXRY-PWNYCUMCSA-N
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Description

(1R,2R)-Cyclopropane-1,2-diamine is a chiral cyclopropane derivative with two amine groups attached to adjacent carbon atoms

Synthetic Routes and Reaction Conditions:

  • Reduction of Cyclopropanone Derivatives: One common synthetic route involves the reduction of cyclopropanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Cyclopropanation Reactions: Another method is the cyclopropanation of amino alcohols using reagents like diazomethane or Simmons-Smith reagent (zinc-copper couple with diiodomethane).

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the amine groups to their corresponding amides or amines.

  • Substitution Reactions: Substitution reactions at the amine sites can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclopropanone derivatives.

  • Reduction Products: Cyclopropane diamines or amides.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(1R,2R)-Cyclopropane-1,2-diamine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Cyclopropane-1,2-diol: A diol derivative with hydroxyl groups instead of amine groups.

  • Cyclopropane-1,2-dicarboxylic acid: A dicarboxylic acid derivative with carboxyl groups.

  • Cyclopropane-1,2-diamide: An amide derivative with amide groups instead of amine groups.

This comprehensive overview highlights the significance of (1R,2R)-Cyclopropane-1,2-diamine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-cyclopropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBSLFFVASXRY-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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